Non-Competitive SERT Inhibition Kinetics Differentiated from Co-Discovered Analog '8219'
In a direct head-to-head comparison using the same experimental system, compound '8090' (1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine) demonstrated distinct inhibition kinetics relative to its co-discovered analog '8219' [1]. Both compounds are non-competitive SERT inhibitors, but '8090' produced a Vmax reduction to 0.69 ± 0.1 pmol/m/well versus 1.1 ± 0.2 pmol/m/well for '8219' at the tested concentrations (0.7 μM and 0.15 μM, respectively) [1]. Critically, '8090' exhibited negligible efflux induction (0.12 ± 0.09 fmol/m), in contrast to '8219' which showed modest efflux (1.8 ± 0.6 fmol/m) and 5-HT which induced robust efflux (8.3 ± 1.1 fmol/m) [1]. This minimal efflux liability distinguishes '8090' from analogs that may cause substrate-like release effects.
| Evidence Dimension | SERT inhibition kinetics and efflux induction |
|---|---|
| Target Compound Data | Vmax: 0.69 ± 0.1 pmol/m/well (at 0.7 μM); Efflux: 0.12 ± 0.09 fmol/m (at 10 μM) |
| Comparator Or Baseline | '8219' analog: Vmax: 1.1 ± 0.2 pmol/m/well (at 0.15 μM); Efflux: 1.8 ± 0.6 fmol/m (at 10 μM); 5-HT (positive control): Efflux: 8.3 ± 1.1 fmol/m (at 20 μM) |
| Quantified Difference | Vmax reduction relative to control (1.7 ± 0.25) is 0.69 vs 1.1 for '8219' (P=0.011); Efflux is ~15-fold lower than '8219' |
| Conditions | HeLa cells transfected with rat SERT; 5-HT transport assay; n=5-6 replicates |
Why This Matters
The minimal efflux induction of '8090' compared to analog '8219' makes it a cleaner pharmacological tool for studying pure non-competitive inhibition without confounding substrate-like release effects, critical for mechanistic SERT research and structure-function studies.
- [1] Singh I, Seth A, Billesbølle CB, et al. Structure-based discovery of conformationally selective inhibitors of the serotonin transporter. Cell. 2023;186(10):2160-2175.e17. Figure 2 (Kinetics of inhibition and efflux data). View Source
